Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester

Description

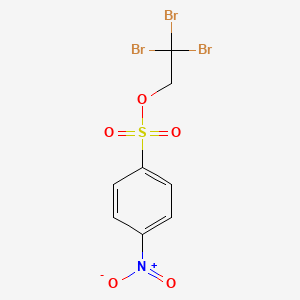

Chemical Structure: Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester (CAS RN: 73688-64-9) is a nitro-substituted benzenesulfonic acid derivative with a 2,2,2-tribromoethyl ester group. Its structure comprises a benzene ring functionalized with a sulfonic acid group at the para position relative to a nitro (-NO₂) group. The ester moiety is a fully brominated ethyl chain (OCH₂CBr₃), contributing to its high molecular weight and hydrophobicity .

Properties

CAS No. |

73688-64-9 |

|---|---|

Molecular Formula |

C8H6Br3NO5S |

Molecular Weight |

467.92 g/mol |

IUPAC Name |

2,2,2-tribromoethyl 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C8H6Br3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |

InChI Key |

JWCNRYWLPDNWJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid-Catalyzed Reaction with 2,2,2-Tribromoethanol

One classical method for preparing 2,2,2-tribromoethyl esters of sulfonic acids involves direct reaction of the free sulfonic acid with 2,2,2-tribromoethanol under acidic conditions:

- Reagents: p-Nitrobenzenesulfonic acid and 2,2,2-tribromoethanol.

- Catalyst: Concentrated sulfuric acid or polyphosphoric acid as acid catalyst and solvent.

- Conditions: The reaction is typically conducted at low temperatures (0–10 °C) initially to control exothermicity, then allowed to warm to room temperature or slightly elevated temperatures (up to 60 °C).

- Procedure: The 2,2,2-tribromoethanol is slowly added to the cooled acid catalyst mixture containing the sulfonic acid with stirring. After complete addition, the mixture is stirred until the sulfonic acid dissolves, and the reaction is allowed to proceed for several hours to days to ensure ester formation.

- Workup: The reaction mixture is cautiously poured onto crushed ice to precipitate the ester. The crude product is then neutralized to pH 7 with powdered sodium bicarbonate or sodium carbonate, extracted with an organic solvent such as ether, washed, dried over sodium sulfate, and purified by recrystallization or chromatography.

This approach parallels the preparation of related compounds such as 2,2,2-tribromoethyl glycinate hydrochloride, where 2,2,2-tribromoethanol is reacted with glycine in concentrated sulfuric acid, followed by neutralization and extraction steps.

Use of Activated Sulfonyl Derivatives

An alternative, more controlled method involves activation of the sulfonic acid to a more reactive intermediate, such as:

Sulfonyl Chloride Intermediate: Conversion of p-nitrobenzenesulfonic acid to p-nitrobenzenesulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride, followed by reaction with 2,2,2-tribromoethanol under basic or neutral conditions to form the ester.

Carboxylic Acid Imidazolide or Carbodiimide Activation: Although more common for carboxylic acids, similar activation strategies can be adapted for sulfonic acids. For example, N,N-carbonyldiimidazole (CDI) can be used to form a reactive sulfonic acid imidazolide intermediate, which then reacts with 2,2,2-tribromoethanol to yield the ester.

These activation methods allow milder conditions and potentially higher selectivity and yields.

Alkylation Using Dialkyl Sulfate Reagents

According to patent literature, sulfonic acid esters can also be prepared by reacting sulfonic acids or their salts with dialkyl sulfate reagents or related alkylating agents in the presence of solvents such as acetone, dimethylformamide, or toluene at elevated temperatures (50–200 °C). While this method is more general for alkyl sulfonates, it may be adapted for the tribromoethyl ester by using suitable tribromoethyl alkylating agents.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–10 °C initially, then up to 60 °C | Control exotherm and promote esterification |

| Acid Catalyst | Concentrated sulfuric acid or polyphosphoric acid | Acts as catalyst and solvent |

| Solvent | Often neat acid or inert solvents like tetrahydrofuran, chloroform, DMF | Depends on activation method |

| Molar Ratios | Equimolar or slight excess of 2,2,2-tribromoethanol | Ensures complete esterification |

| Reaction Time | Several hours to days | Longer times may be needed for completion |

| Workup | Neutralization to pH 7, extraction with ether, drying | Purification by recrystallization or chromatography |

Example Synthesis (Adapted from Related Patent)

| Step | Operation | Details |

|---|---|---|

| 1 | Cool concentrated sulfuric acid to 0–10 °C | Use ice bath |

| 2 | Slowly add 2,2,2-tribromoethanol to acid with stirring | Maintain temperature control |

| 3 | Add p-nitrobenzenesulfonic acid or salt | Stir until dissolved |

| 4 | Allow mixture to warm to room temperature and stir for several days | Partial crystallization may occur |

| 5 | Pour mixture onto crushed ice, dilute with water, cool in salt-ice bath | Precipitates ester |

| 6 | Collect solids by filtration | |

| 7 | Neutralize solids with powdered sodium bicarbonate to pH 7 | Converts acid residues |

| 8 | Extract aqueous phase with ethyl ether | Organic layer contains ester |

| 9 | Wash organic layer with water, dry over sodium sulfate | Removes residual moisture |

| 10 | Evaporate solvent, recrystallize product if needed | Obtain pure benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure, especially the ester linkage and the presence of tribromoethyl group.

- Infrared Spectroscopy (IR): Shows characteristic sulfonyl (S=O) stretches and ester C–O stretches.

- Melting Point: Used to assess purity and identity.

- Chromatography (HPLC, TLC): Monitors reaction progress and purity.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | p-Nitrobenzenesulfonic acid + 2,2,2-tribromoethanol + H2SO4 | 0–60 °C, several hours to days | Simple, direct | Harsh acid conditions, long time |

| Sulfonyl Chloride Route | p-Nitrobenzenesulfonyl chloride + 2,2,2-tribromoethanol | Mild, organic solvents | Controlled, higher selectivity | Requires sulfonyl chloride prep |

| Carbodiimide/Imidazolide Activation | p-Nitrobenzenesulfonic acid + CDI + 2,2,2-tribromoethanol | Room temperature, inert solvents | Mild, efficient | More steps, reagents cost |

| Alkylation with Dialkyl Sulfate | Sulfonic acid + dialkyl sulfate derivatives | 50–200 °C, organic solvents | Useful for various esters | High temperature, less selective |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Reagents such as halogens or alkyl groups in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Acidic or basic conditions with water.

Major Products

Substitution: Various substituted derivatives of the original compound.

p-Aminobenzenesulfonic acid, 2,2,2-tribromoethanol. Hydrolysis: p-Nitrobenzenesulfonic acid, 2,2,2-tribromoethanol .Scientific Research Applications

Scientific Research Applications

-

Peptide Nucleic Acid (PNA) Monomers :

- Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester is utilized as a precursor in the synthesis of peptide nucleic acid monomers. These monomers are integral in developing PNA oligomers which have applications in genetic research and biotechnology .

- Case Study : A study demonstrated the synthesis of PNA monomers using this ester as a key component. The resulting PNA oligomers showed enhanced binding affinity to DNA and RNA targets, making them valuable for diagnostic applications .

-

Synthesis of Sulfonic Acid Salts :

- The compound can be converted into sulfonic acid salts that are often used in various organic synthesis reactions. These salts can facilitate reactions due to their crystalline nature and stability under different conditions .

- Research Findings : Research published in the Journal of Organic Chemistry highlighted methods for synthesizing these salts from the ester, showcasing their utility in producing high-yield organic compounds without extensive purification steps .

-

Materials Science :

- In materials science, benzenesulfonic acid derivatives have been explored for their potential as additives in polymer formulations. The tribromoethyl group enhances flame retardancy properties in polymers .

- Case Study : An investigation into polymer blends containing this compound showed improved thermal stability and reduced flammability compared to standard formulations, indicating its potential for use in safety-critical applications .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| PNA Monomer Synthesis | Precursor for PNA monomers used in genetic research | Enhanced binding affinity to nucleic acids |

| Sulfonic Acid Salts | Used in organic synthesis reactions | High yield with minimal purification |

| Polymer Additives | Enhances flame retardancy in polymer formulations | Improved thermal stability and safety |

Mechanism of Action

The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: Presumed to be C₈H₆Br₃NO₅S (calculated based on substituents).

- Functional Groups: Nitro group (-NO₂): Enhances electron-withdrawing properties, influencing reactivity. Tribromoethyl ester (OCH₂CBr₃): Imparts significant steric bulk and halogenated character.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related benzenesulfonic acid esters:

*Estimated based on bromine’s contribution to hydrophobicity.

Key Observations

Effect of Halogenation :

- The tribromoethyl ester (target compound) exhibits higher molecular weight and hydrophobicity (logP ~4.5) compared to the ethyl ester (logP 2.92) and trifluoroethyl ester (logP 1.33). Bromine’s larger atomic radius and lower electronegativity compared to fluorine result in greater steric hindrance and reduced biodegradability .

- The trifluoroethyl ester (CAS 339-48-0) is more polar due to fluorine’s electronegativity, making it suitable for applications requiring moderate solubility in polar solvents .

Nitro Group Influence :

- The para-nitro group in the target compound and ethyl 4-nitrobenzenesulfonate enhances electrophilic substitution reactivity, making these compounds useful in arylations or as directing groups in synthesis .

Regulatory and Safety Profiles :

- Brominated compounds like the target ester may face stricter regulatory scrutiny due to environmental persistence and bioaccumulation risks, as seen in EPA regulations for halogenated benzenesulfonic acids .

- Ethyl 4-nitrobenzenesulfonate’s well-documented physical properties (e.g., boiling point 373°C) make it a standard in industrial applications .

Biological Activity

Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester (CAS No. 73688-64-9) is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₃H₁₂Br₃N₁O₄S

- Molecular Weight : 404.02 g/mol

Benzenesulfonic acid derivatives are known to interact with various biological systems. The presence of the nitro group and the tribromoethyl moiety may enhance its reactivity and biological interactions. Research indicates that compounds with similar structures can exhibit antimicrobial and cytotoxic properties.

Antimicrobial Properties

Studies have shown that benzenesulfonic acid derivatives can possess antimicrobial activity. For example, compounds with sulfonic acid groups have been reported to disrupt bacterial cell membranes, leading to cell lysis.

| Compound | Activity | Reference |

|---|---|---|

| Benzenesulfonic acid derivative | Antibacterial | |

| p-Nitrobenzenesulfonic acid | Antifungal |

Cytotoxicity

The cytotoxic effects of benzenesulfonic acid derivatives have been evaluated in various cell lines. The presence of bromine atoms may contribute to increased toxicity through enhanced lipophilicity.

Study on Toxicity

A study conducted on the acute toxicity of benzenesulfonic acid derivatives indicated significant adverse effects at high doses. The median lethal dose (LD50) was determined to be approximately 250 mg/kg in rodent models.

Environmental Impact

Research has also examined the environmental persistence and bioaccumulation potential of benzenesulfonic acid derivatives. These compounds can enter aquatic systems and affect microbial communities, leading to ecological imbalances.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzenesulfonic acid derivatives are crucial for understanding their biological impact. Data indicate that these compounds are primarily excreted via urine and feces after oral administration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester, and how can reaction yields be improved?

- Methodological Answer : The esterification of p-nitrobenzenesulfonic acid with 2,2,2-tribromoethanol typically employs sulfonic acid chlorides as intermediates. For example, describes a related compound synthesized via nucleophilic substitution using a sulfonyl chloride precursor and a halogenated alcohol under anhydrous conditions (e.g., DCM as solvent, pyridine as a base). Catalytic agents like DMAP may enhance esterification efficiency. Yield optimization requires rigorous control of stoichiometry (1:1.2 molar ratio of acid chloride to alcohol) and reaction time (12–24 hours at 0–5°C to minimize side reactions). Post-synthesis purification via silica gel chromatography or recrystallization (using ethanol/water mixtures) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F if applicable) is essential for confirming substituent positions and ester linkage formation. For instance, the nitro group’s deshielding effect on adjacent protons can be observed in ¹H NMR (δ ~8.0–8.5 ppm for aromatic protons). Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns (e.g., loss of tribromoethyl group, m/z ~330–340). Infrared (IR) spectroscopy identifies sulfonate (S=O stretching at ~1170–1370 cm⁻¹) and nitro (asymmetric stretching at ~1520 cm⁻¹) functional groups. X-ray crystallography, as referenced in for related sulfonates, resolves stereochemical ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility of the ester bond. Accelerated degradation experiments (e.g., 40°C/75% relative humidity for 4 weeks) can mimic long-term storage. HPLC or TLC monitors decomposition products (e.g., free p-nitrobenzenesulfonic acid). notes that halogenated esters are prone to photodegradation; thus, storage in amber vials at –20°C under inert gas (argon) is recommended. Differential Scanning Calorimetry (DSC) determines thermal decomposition thresholds (Td >150°C expected based on analogous esters in ) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonation and subsequent esterification in this compound?

- Methodological Answer : Sulfonation of benzene derivatives typically follows electrophilic substitution mechanisms, where the nitro group directs incoming electrophiles to the para position due to its strong meta-directing, deactivating nature. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to validate regioselectivity. highlights nitroso-sulfonate derivatives undergoing similar regiochemical control, suggesting steric and electronic factors (e.g., tribromoethyl group’s bulk) influence esterification kinetics. Isotopic labeling (e.g., ¹⁸O in sulfonate) may track oxygen transfer during ester bond formation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Molecular dynamics (MD) simulations or quantum mechanical calculations (e.g., using Gaussian) model the leaving group propensity of the tribromoethyl moiety. Fukui indices identify electrophilic/nucleophilic sites, while solvent effects (e.g., polarity of DMF vs. THF) are analyzed via COSMO-RS. and describe trifluoroethyl esters’ reactivity, suggesting halogen electronegativity (Br vs. F) significantly impacts reaction barriers. Benchmarking against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) validates computational predictions .

Q. How should researchers resolve contradictory data regarding the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies may arise from impurities or solvent trace moisture. Systematic solubility studies using Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) are critical. Phase diagrams (via cloud-point measurements) quantify solubility limits in DMSO, DMF, or acetonitrile. reports logP values (~2.4) for structurally similar esters, indicating moderate hydrophobicity. Small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) can detect aggregation phenomena that skew solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.